Rimiterol Hydrobromide

Descripción general

Descripción

El Rimiterol Hidrobromuro es un agonista β2-adrenérgico de acción corta de tercera generación. Se utiliza principalmente como broncodilatador para tratar afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). El compuesto es conocido por su rápido inicio de acción y su duración relativamente corta del efecto .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Rimiterol Hidrobromuro se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 4-hidroxi-2-piperidinilmetil-1,2-bencenodiol con ácido bromhídrico. La reacción generalmente requiere condiciones controladas para garantizar la formación correcta de la sal de hidrobromuro .

Métodos de Producción Industrial: La producción industrial de Rimiterol Hidrobromuro implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye rigurosos controles de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Rimiterol Hidrobromuro experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su estructura catecol parental.

Sustitución: Pueden ocurrir varias reacciones de sustitución en el anillo aromático o la porción de piperidina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan agentes halogenantes y otros electrófilos para reacciones de sustitución.

Productos Mayores: Los principales productos formados a partir de estas reacciones incluyen varios derivados del compuesto parental, como quinonas de la oxidación y catecoles sustituidos de las reacciones de sustitución .

Aplicaciones Científicas De Investigación

Medical Applications

Bronchodilation in Asthma and COPD

- Rimiterol Hydrobromide acts as a bronchodilator, providing quick relief from bronchospasm. Clinical studies have demonstrated its effectiveness in producing dose-dependent bronchodilation, particularly beneficial for patients experiencing acute asthma attacks or exercise-induced bronchospasm .

Clinical Efficacy Studies

- Research indicates that rimiterol has a rapid onset of action, with significant bronchodilation observed within minutes of administration. In comparative studies with other β2-agonists like salbutamol, rimiterol showed similar efficacy with a more favorable side effect profile . For instance, one study found that rimiterol allowed for larger allergen doses to be administered without significantly increasing the late asthmatic response .

Safety Profile

- The safety profile of rimiterol is notable; it has been shown to produce minimal cardiovascular effects compared to other β2-agonists. This characteristic makes it particularly suitable for patients who may be sensitive to the cardiovascular side effects commonly associated with these medications .

Pharmacological Research Applications

Mechanism of Action Studies

- Rimiterol serves as a model compound for studying β2-adrenoreceptor interactions and signaling pathways. It binds selectively to β2-adrenoreceptors, initiating intracellular signaling cascades that lead to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscles .

Comparative Studies with Other β2-Agonists

- Rimiterol has been utilized in research comparing its pharmacokinetics and pharmacodynamics with other β2-agonists like isoprenaline and terbutaline. These studies have highlighted its unique rapid onset and shorter duration of action, making it an important subject in developing new bronchodilator formulations .

Industrial Applications

Development of Inhalation Devices

- The pharmaceutical industry has employed rimiterol in the formulation of new inhalation devices aimed at improving drug delivery efficiency. Its rapid action makes it an ideal candidate for use in metered-dose inhalers and nebulizers designed for acute asthma management .

Research on Formulation Stability

- Ongoing research focuses on enhancing the stability and delivery mechanisms of rimiterol formulations, ensuring consistent therapeutic effects while minimizing degradation during storage and use .

Case Studies

Mecanismo De Acción

El Rimiterol Hidrobromuro ejerce sus efectos al unirse selectivamente a los receptores β2-adrenérgicos en las células del músculo liso de los bronquios. Esta unión activa la adenilato ciclasa, aumentando los niveles de AMP cíclico, lo que lleva a la relajación del músculo liso bronquial y la broncodilatación. El rápido inicio de acción del compuesto se debe a su alta afinidad por los receptores β2-adrenérgicos y su capacidad para penetrar rápidamente los tejidos pulmonares .

Compuestos Similares:

Isoprenalina: Otro agonista β2-adrenérgico pero con una duración de acción más corta.

Salbutamol: Un agonista β2-adrenérgico de acción más prolongada con un inicio de acción más lento.

Terbutalina: Similar al salbutamol pero con diferentes propiedades farmacocinéticas

Singularidad: El Rimiterol Hidrobromuro es único debido a su rápido inicio y corta duración de acción, lo que lo hace adecuado para el alivio agudo del broncoespasmo. Sus relativamente bajos efectos secundarios cardiovasculares en comparación con otros agonistas β2-adrenérgicos también lo convierten en una opción preferida en ciertos escenarios clínicos .

Comparación Con Compuestos Similares

Isoprenaline: Another β2-adrenoreceptor agonist but with a shorter duration of action.

Salbutamol: A longer-acting β2-adrenoreceptor agonist with a slower onset of action.

Terbutaline: Similar to salbutamol but with different pharmacokinetic properties

Uniqueness: Rimiterol Hydrobromide is unique due to its rapid onset and short duration of action, making it suitable for acute relief of bronchospasm. Its relatively low cardiovascular side effects compared to other β2-adrenoreceptor agonists also make it a preferred choice in certain clinical scenarios .

Actividad Biológica

Rimiterol Hydrobromide, a synthetic compound classified as a beta-adrenergic agonist, is primarily recognized for its bronchodilator properties. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Rimiterol has a chemical formula of and a molar mass of approximately 223.272 g/mol. It is characterized by its interaction with beta-adrenergic receptors, particularly the beta-2 and beta-3 subtypes. The activation of these receptors leads to the stimulation of adenylate cyclase, resulting in increased intracellular levels of cyclic adenosine monophosphate (cAMP). This cascade promotes relaxation of bronchial smooth muscle, thereby enhancing airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Rimiterol exhibits significant biological activity as a bronchodilator. Its primary actions include:

- Bronchodilation : Rimiterol effectively relaxes bronchial smooth muscles, improving respiratory function.

- Cardiovascular Effects : While it primarily targets bronchial tissues, systemic administration can lead to cardiovascular responses, including increased heart rate and potential muscle tremors .

- Selective Receptor Interaction : Unlike many other beta-agonists that predominantly target beta-2 receptors, Rimiterol also interacts with beta-3 receptors, which are involved in lipolysis and thermogenesis .

Comparative Efficacy

In comparative studies against other bronchodilators such as salbutamol and laevoisoprenaline, Rimiterol has shown equipotent effects in opposing bronchoconstriction but with a lower propensity to induce tachycardia . The following table summarizes the comparative efficacy of Rimiterol with other sympathomimetic agents:

| Compound Name | Mechanism | Potency (relative to laevoisoprenaline) | Unique Features |

|---|---|---|---|

| Rimiterol | β2/β3 agonist | 8x less potent than laevoisoprenaline | Selective for β3 receptors |

| Salbutamol | β2 agonist | Equipotent with Rimiterol | Commonly used for asthma |

| Isoprenaline | Non-selective β agonist | 19x less potent than laevoisoprenaline | Used in cardiac applications |

| Formoterol | Long-acting β2 agonist | Varies | Extended bronchodilation effects |

Case Studies and Clinical Applications

Rimiterol has been evaluated in various clinical settings. A notable open study assessed its bronchodilator effects in asthmatic patients. The findings indicated significant improvements in arterial oxygen levels and respiratory function without severe adverse cardiovascular effects .

In another study comparing the speed of bronchodilator action, Rimiterol was found to have a favorable profile regarding heart rate stability compared to fenoterol . These studies underscore Rimiterol's potential as an effective treatment option for managing bronchospasm in asthma.

Drug Interactions and Safety Profile

Understanding drug interactions is crucial for optimizing treatment regimens. Rimiterol may interact with several medications, potentially increasing the risk of hypertension when combined with certain drugs like alfentanil or acebutolol . Monitoring is advised when prescribing Rimiterol alongside these agents.

Propiedades

Número CAS |

31842-61-2 |

|---|---|

Fórmula molecular |

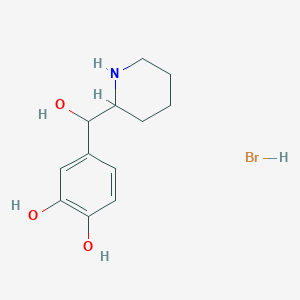

C12H18BrNO3 |

Peso molecular |

304.18 g/mol |

Nombre IUPAC |

4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide |

InChI |

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1 |

Clave InChI |

QPYZEEKXUYXZBK-PKKHVXKMSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

SMILES isomérico |

C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br |

SMILES canónico |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

Key on ui other cas no. |

31842-61-2 |

Sinónimos |

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide; Asmaten; NSC 289336; Pulmadil; R |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.